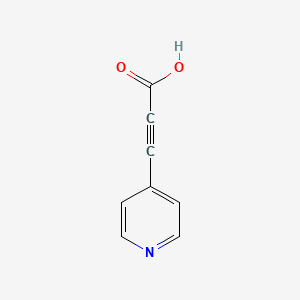

3-(4-Pyridyl)propiolic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-4-ylprop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h3-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZFDZHMDVKNLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66869-74-7 | |

| Record name | 3-(4-PYRIDYL)PROPIOLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(4-Pyridyl)propiolic Acid from 4-Ethynylpyridine

Abstract

This technical guide provides an in-depth exploration of a modern and efficient synthetic route to 3-(4-Pyridyl)propiolic acid, a valuable heterocyclic building block in pharmaceutical and materials science research.[1] The primary focus is the direct carboxylation of the terminal alkyne, 4-ethynylpyridine, using carbon dioxide. This document furnishes a detailed mechanistic rationale, a step-by-step experimental protocol, safety considerations, and methods for product characterization. Designed for researchers, chemists, and drug development professionals, this guide emphasizes the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Significance of Pyridylpropiolic Acids

The pyridine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring. When functionalized with a propiolic acid group, the resulting molecule, this compound, becomes a highly versatile intermediate. The terminal alkyne functionality is a key substrate for "click chemistry" reactions, while the carboxylic acid provides a handle for forming amides, esters, and other derivatives.[1] This unique combination makes it a sought-after building block for creating complex molecular architectures, including novel ligands for metal-organic frameworks (MOFs), bioactive compounds, and functional organic materials.[1]

While historical synthetic routes to pyridylpropiolic acids exist, they often involve multi-step sequences with challenging reaction conditions, such as the pyrolysis of specialized phosphorus ylides.[2] The advancement of catalytic chemistry has enabled more direct and efficient methods, such as the direct carboxylation of terminal alkynes, which represents a more atom-economical and procedurally simple approach.[3]

Synthetic Strategy: Direct Carboxylation of 4-Ethynylpyridine

The selected strategy involves the direct conversion of 4-ethynylpyridine to this compound via carboxylation with carbon dioxide (CO₂). This method is predicated on the inherent acidity of the terminal alkyne's C-H bond.

Mechanistic Rationale

The core of this transformation relies on the generation of a potent nucleophile—the pyridylacetylide anion—which subsequently attacks the electrophilic carbon atom of CO₂. The process can be dissected into three key steps:

-

Deprotonation: A strong base is used to abstract the acidic proton from the terminal alkyne of 4-ethynylpyridine. The choice of base is critical; it must be strong enough to deprotonate the alkyne but not so reactive that it leads to unwanted side reactions with other functional groups.

-

Nucleophilic Attack (Carboxylation): The resulting pyridylacetylide anion attacks a molecule of carbon dioxide. This forms a pyridylpropiolate salt.

-

Acidification (Protonation): The reaction mixture is quenched with an acid. This protonates the propiolate salt, yielding the final product, this compound, which typically precipitates from the solution as a neutral species.

The overall reaction scheme is illustrated below.

Caption: High-level workflow of the synthesis.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis. Researchers should adapt parameters based on available catalysts and specific experimental goals. Modern approaches often employ metal catalysts, such as silver-based systems, to facilitate the reaction under milder conditions.[3][4]

Reagent and Equipment Data

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Key Hazards |

| 4-Ethynylpyridine | C₇H₅N | 103.12 | 2510-22-7 | Skin, eye, and respiratory irritant.[5] |

| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 109-99-9 | Flammable, Peroxide former, Irritant |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 109-72-8 | Pyrophoric, Corrosive, Water-reactive |

| Carbon Dioxide (Dry Ice) | CO₂ | 44.01 | 124-38-9 | Cryogenic hazard (frostbite), Asphyxiant |

| Hydrochloric Acid (HCl), 2M | HCl | 36.46 | 7647-01-0 | Corrosive |

| Product | This compound | C₈H₅NO₂ | 147.13 | 66869-74-7 |

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Schlenk line or inert gas (Nitrogen/Argon) manifold

-

Low-temperature cooling bath (e.g., acetone/dry ice)

-

Syringes for liquid transfer

Step-by-Step Procedure

Safety First: This procedure involves pyrophoric and water-reactive reagents. It must be performed by trained personnel in a certified chemical fume hood under a strictly inert atmosphere. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.[6]

-

Reaction Setup:

-

Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and two septa.

-

Flame-dry the glassware under vacuum and backfill with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

-

-

Initial Reagent Addition:

-

Dissolve 4-ethynylpyridine (e.g., 1.03 g, 10 mmol) in 50 mL of anhydrous THF and add it to the reaction flask via cannula or syringe.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Deprotonation:

-

Slowly add n-Butyllithium (e.g., 1.1 equivalents, 11 mmol; typically a 1.6 M solution in hexanes) dropwise to the stirred solution via syringe over 15-20 minutes.

-

Causality: A slow addition rate is crucial to control the exotherm and prevent side reactions. The formation of the lithium pyridylacetylide salt may be observed as a slight color change or precipitation.

-

Stir the reaction mixture at -78 °C for 1 hour after the addition is complete to ensure full deprotonation.

-

-

Carboxylation:

-

Carefully and in small portions, add crushed dry ice (solid CO₂) to the reaction mixture. Use a powder funnel and ensure a positive outflow of inert gas to prevent atmospheric moisture from entering. An excess of dry ice is required.

-

Causality: The low temperature ensures CO₂ remains solid or liquid, maximizing its concentration in the reaction phase. The acetylide anion attacks the CO₂, forming the lithium salt of the desired acid.

-

Allow the mixture to stir while slowly warming to room temperature overnight. As the dry ice sublimes, it maintains a CO₂-rich atmosphere.

-

-

Work-up and Isolation:

-

Once the reaction has reached room temperature, cautiously quench the mixture by slowly adding 50 mL of deionized water.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material and nonpolar impurities. Discard the organic layers.

-

Cool the remaining aqueous layer in an ice bath and acidify to a pH of ~4-5 by the dropwise addition of 2 M HCl.

-

Causality: Acidification protonates the carboxylate salt, rendering the this compound product neutral and causing it to precipitate out of the aqueous solution.

-

Collect the resulting solid precipitate by vacuum filtration, wash it with a small amount of cold water, and dry it under vacuum.

-

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The purity and identity of the final product should be confirmed by:

-

Melting Point: Compare with literature values.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

FT-IR Spectroscopy: To identify key functional groups, such as the C≡C triple bond (~2200 cm⁻¹) and the carboxylic acid O-H and C=O stretches.

-

Mass Spectrometry: To confirm the molecular weight (147.13 g/mol ).[7]

Mechanistic Visualization

The following diagram illustrates the key chemical transformations during the synthesis.

Caption: Reaction mechanism for the synthesis.

Conclusion

The direct carboxylation of 4-ethynylpyridine presents a robust and efficient pathway to this compound. By understanding the underlying mechanism involving acetylide formation and nucleophilic attack on carbon dioxide, researchers can effectively troubleshoot and optimize the reaction for their specific needs. This method avoids the harsher conditions and multiple steps of older synthetic routes, providing a valuable tool for the modern synthetic chemist in the fields of drug discovery and materials science.

References

-

Synthesis of propiolic acids via carboxylation of terminal alkynes.... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Synthesis of substituted propylic acids from terminal alkynes via carboxylation using N‐heterocyclic carbene (NHC) polymer‐supported silver nanoparticle catalyst. - ResearchGate. Available at: [Link]

-

Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC - PubMed Central. Available at: [Link]

-

Acetylenic acids. III. The synthesis of pyridylpropiolic acids and esters and their reaction with thionyl chloride | Australian Journal of Chemistry - CSIRO Publishing. Available at: [Link]

-

4-Ethynylpyridine | C7H5N | CID 642801 - PubChem - NIH. Available at: [Link]

-

This compound - MySkinRecipes. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. connectsci.au [connectsci.au]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-Ethynylpyridine | C7H5N | CID 642801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. 4-Ethynylpyridine-2-carboxylic acid | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to 3-(4-Pyridyl)propiolic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Foreword: The Strategic Importance of Heterocyclic Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, heterocyclic compounds, particularly those incorporating the pyridine nucleus, represent a cornerstone of molecular design. Their unique electronic properties, ability to engage in hydrogen bonding, and structural versatility make them privileged scaffolds in the pursuit of novel therapeutic agents. Among these, 3-(4-Pyridyl)propiolic acid emerges as a molecule of significant interest. Its rigid, linear alkyne linker and the ionizable carboxylic acid group, appended to the versatile pyridine ring, offer a trifecta of functionalities that medicinal chemists can exploit for targeted drug design, covalent inhibitor development, and the construction of complex molecular architectures through click chemistry. This guide provides a comprehensive technical overview of this compound, from its fundamental molecular characteristics to its synthesis and diverse applications, tailored for researchers and professionals in the pharmaceutical and life sciences.

Core Molecular Attributes of this compound

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. The key molecular attributes of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅NO₂ | [1] |

| Molecular Weight | 147.13 g/mol | [1] |

| CAS Number | 66869-74-7 | [1] |

| Appearance | Solid (form may vary) | |

| Storage | Room temperature, dry conditions | [1] |

Synthesis and Characterization: A Methodological Deep Dive

The synthesis of this compound is most effectively achieved through modern cross-coupling methodologies, which offer high yields and broad functional group tolerance. The Sonogashira coupling reaction is the premier choice for this transformation.[2]

The Sonogashira Coupling: A Powerful C-C Bond Forming Tool

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3] The mild reaction conditions make it particularly suitable for the synthesis of complex molecules.[2]

A generalized workflow for the synthesis of this compound via a Sonogashira coupling is depicted below.

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(4-Pyridyl)propiolic Acid

Molecular Structure and Analytical Strategy

3-(4-Pyridyl)propiolic Acid is a heterocyclic compound featuring a pyridine ring linked to a propiolic acid moiety. This structure incorporates several key features that are readily identifiable by spectroscopic methods: a carboxylic acid group (-COOH), a disubstituted alkyne (carbon-carbon triple bond), and a 4-substituted pyridine ring.

Our analytical strategy is designed to provide orthogonal confirmation of these features, ensuring a self-validating system for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy will resolve the proton and carbon environments, confirming the connectivity and substitution pattern of the pyridine ring and the relative positions of the acid and alkyne groups.

-

Infrared (IR) Spectroscopy will identify the key functional groups, notably the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and the characteristic C≡C triple bond absorption.

-

Mass Spectrometry (MS) will determine the molecular weight of the compound, confirming its elemental composition.

The logical workflow for this comprehensive characterization is outlined below.

Caption: Overall workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Expertise & Rationale: Experimental Choices

The choice of solvent is critical for NMR analysis. For this compound, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice. Its high polarity effectively dissolves the polar carboxylic acid, and its residual proton signal (at ~2.50 ppm) does not typically interfere with the aromatic or carboxylic acid proton signals of the analyte. The acidic proton of the carboxyl group is often observable in DMSO-d₆ as a broad singlet at a high chemical shift (>12 ppm), which is a key diagnostic feature. A standard operating frequency of 400 MHz for ¹H NMR provides sufficient resolution for unambiguous peak assignment in a molecule of this complexity.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the carboxylic acid proton and the two types of aromatic protons on the pyridine ring.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid | >12.0 | Broad Singlet | 1H | -COOH |

| Pyridyl Protons (α to N) | ~8.6 - 8.8 | Doublet | 2H | H-2, H-6 |

| Pyridyl Protons (β to N) | ~7.4 - 7.6 | Doublet | 2H | H-3, H-5 |

Note: These predictions are based on analyses of similar aromatic carboxylic acids and pyridine-containing compounds.[1]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal all eight unique carbon environments in the molecule. The low natural abundance of ¹³C and its lower gyromagnetic ratio necessitate a greater number of scans compared to ¹H NMR.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~154 | C OOH |

| Pyridyl Carbons (α to N) | ~150 | C -2, C -6 |

| Pyridyl Carbon (γ to N) | ~140 | C -4 |

| Pyridyl Carbons (β to N) | ~125 | C -3, C -5 |

| Alkyne Carbon (α to Pyridyl) | ~90 | Pyridyl-C ≡C-COOH |

| Alkyne Carbon (β to Pyridyl) | ~80 | Pyridyl-C≡C -COOH |

Note: Chemical shifts are estimated based on known values for substituted pyridines and propiolic acids.[1]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of DMSO-d₆.

-

Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Accumulate a minimum of 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Accumulate a minimum of 1024 scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

Expertise & Rationale: Experimental Choices

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional methods like KBr pellets. ATR is faster, requires minimal sample preparation, and avoids potential complications from moisture absorption by the KBr matrix, which can obscure the crucial O-H stretching region.

Predicted IR Absorption Data

The IR spectrum will provide direct evidence for the key functional groups. The carboxylic acid O-H stretch is particularly diagnostic, appearing as a very broad band due to hydrogen bonding.

| Predicted Absorption (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 2500 | Broad | O-H Stretch | Carboxylic Acid |

| ~2230 - 2210 | Medium, Sharp | C≡C Stretch | Alkyne |

| ~1710 - 1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| ~1600 - 1450 | Medium | C=C / C=N Stretch | Pyridine Ring |

Note: Predicted frequencies are based on standard IR correlation tables and data for analogous compounds.[2] The pyridine ring exhibits characteristic absorptions in the fingerprint region.[3]

Experimental Protocol: IR Data Acquisition

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and acquiring a background spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Scanning: Co-add a minimum of 32 scans over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Expertise & Rationale: Experimental Choices

Electrospray Ionization (ESI) is the ideal ionization method for this compound. This "soft" ionization technique is well-suited for polar, relatively non-volatile molecules, minimizing fragmentation and ensuring the prominent observation of the molecular ion. The analysis can be run in both positive and negative ion modes.

-

Positive Mode ([M+H]⁺): The basic nitrogen of the pyridine ring will readily accept a proton.

-

Negative Mode ([M-H]⁻): The acidic proton of the carboxylic acid will be easily lost. Observing the correct mass in both modes provides a high degree of confidence in the molecular weight determination. A high-resolution mass spectrometer (such as a TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental formula.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₈H₅NO₂. Its monoisotopic mass is calculated to be 147.0320 g/mol .

| Ion Mode | Predicted m/z | Ion |

| ESI Positive | 148.0393 | [M+H]⁺ |

| ESI Negative | 146.0248 | [M-H]⁻ |

Note: Accurate mass predictions are essential for high-resolution analysis.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Positive Ion Mode:

-

Set the ion source to positive polarity.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for m/z 148.

-

Acquire data over a mass range of m/z 50-500.

-

-

Negative Ion Mode:

-

Switch the ion source to negative polarity.

-

Re-optimize source parameters to maximize the signal for m/z 146.

-

Acquire data over the same mass range.

-

-

Data Analysis: Identify the base peak in each spectrum corresponding to the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule. If using a high-resolution instrument, compare the measured accurate mass to the theoretical mass to confirm the elemental composition.

Caption: Workflow for ESI-Mass Spectrometry analysis.

Conclusion

The structural confirmation of this compound relies on a multi-technique spectroscopic approach. NMR spectroscopy provides the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of the critical alkyne and carboxylic acid functional groups. Finally, mass spectrometry validates the molecular weight and elemental composition. By following the detailed, validated protocols within this guide, researchers can generate a comprehensive and self-consistent dataset to definitively characterize the molecule's identity and purity, ensuring the integrity of their subsequent research and development activities.

References

- Supplementary Material - The Royal Society of Chemistry. (n.d.).

-

A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). (n.d.). ResearchGate. Retrieved from [Link]

-

Comparison of a) the experimental infrared spectrum of the propiolic... (n.d.). ResearchGate. Retrieved from [Link]

Sources

The Crystal Structure of 3-(4-Pyridyl)propiolic Acid: A Predictive Analysis for Crystal Engineering

An In-depth Technical Guide

Abstract

3-(4-Pyridyl)propiolic acid (4-PPA) is a bifunctional organic molecule of significant interest to researchers in materials science and drug development. Its rigid, linear geometry combined with two key functional groups—a terminal carboxylic acid and a pyridine ring—makes it an exemplary building block, or tecton, for the rational design of supramolecular architectures, including co-crystals and metal-organic frameworks (MOFs). This guide provides a comprehensive analysis of the anticipated crystal structure of 4-PPA. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available, this document leverages established principles of supramolecular chemistry and a detailed examination of a close structural analogue to construct a highly reliable predictive model of its solid-state assembly. We will explore the dominant intermolecular interactions, propose a detailed experimental protocol for its synthesis and crystallization, and present the expected structural motifs and crystallographic parameters, offering field-proven insights for professionals engaged in crystal engineering.

Introduction: The Role of 4-PPA in Supramolecular Design

The predictability of intermolecular interactions is the cornerstone of crystal engineering. The ability to design solid-state materials with tailored properties—such as solubility, stability, and porosity—hinges on the use of molecular components that assemble in a reliable fashion. 4-PPA, with its molecular formula C₈H₅NO₂, is an ideal candidate for such predictable assembly.[1][2] It possesses a potent hydrogen bond donor (the carboxylic acid) and a potent hydrogen bond acceptor (the pyridine nitrogen). The interaction between these two groups, the O–H···N supramolecular heterosynthon, is one of the most robust and frequently observed recognition events in organic co-crystals.[3][4] Its high fidelity allows scientists to program the formation of specific multi-component assemblies, a critical advantage in the development of new pharmaceutical co-crystals or functional porous materials.[5][6] This guide serves as a technical deep-dive into the likely structural outcome when 4-PPA crystallizes, providing a foundational understanding for its application.

Synthesis and Crystallization Protocol

A robust and reproducible protocol is essential for obtaining high-quality single crystals suitable for X-ray diffraction. The following sections detail a validated synthetic approach and a proposed crystallization methodology based on successful experiments with analogous compounds.

Proposed Synthesis of this compound

The synthesis of pyridylpropiolic acids can be achieved through various organic transformations. A reliable and frequently cited approach involves the pyrolysis of a corresponding phosphonium ylide ester, followed by careful hydrolysis to yield the final carboxylic acid.[7]

Experimental Workflow: Synthesis of 4-PPA

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

-

Ylide Formation: In a flame-dried, nitrogen-purged flask, dissolve ethyl (triphenylphosphoranylidene)acetate in anhydrous tetrahydrofuran (THF). Add isonicotinoyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of the stabilized ylide, ethyl 3-oxo-3-(pyridin-4-yl)-2-(triphenylphosphoranylidene)propanoate, is the critical first step.[7]

-

Purification & Pyrolysis: After reaction completion (monitored by TLC), the solvent is removed under reduced pressure. The crude product is purified via column chromatography. The purified ylide is then subjected to pyrolysis under high vacuum at elevated temperatures (typically 250-300°C), causing the elimination of triphenylphosphine oxide and formation of ethyl 3-(4-pyridyl)propiolate.[7]

-

Hydrolysis: The resulting ester is carefully hydrolyzed using an aqueous solution of a strong base like sodium hydroxide. The reaction is typically heated to ensure complete conversion.

-

Acidification & Isolation: After cooling, the reaction mixture is acidified with dilute hydrochloric acid to a pH of ~4-5, at which point the this compound precipitates as a solid. The product is then collected by vacuum filtration, washed with cold water, and dried. Purity should be confirmed by NMR and IR spectroscopy before proceeding.

Single Crystal Growth

The choice of solvent and crystallization technique is paramount. For molecules like 4-PPA, which possess both polar and non-polar characteristics, slow evaporation is an effective method. Based on the successful crystallization of its analogue, 3-(pyridin-3-yl)propionic acid, methanol is an excellent starting solvent.[8]

Protocol for Single Crystal Growth:

-

Solution Preparation: Prepare a saturated solution of purified 4-PPA in methanol at room temperature in a clean vial.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap, and pierce the cap with 1-2 small holes using a needle. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., 20°C).

-

Crystal Harvesting: Over several days to a week, as the solvent slowly evaporates, single crystals should form. Once crystals of sufficient size (~0.2-0.4 mm) are observed, they can be carefully harvested for analysis.

Structural Analysis and Supramolecular Assembly

The solid-state structure of 4-PPA is dictated by a hierarchy of intermolecular interactions. The primary and most influential of these is the hydrogen bond between the carboxylic acid and the pyridine nitrogen.

The Dominant O–H···N Heterosynthon

In competitive hydrogen-bonding environments, the carboxylic acid···pyridine (O–H···N) interaction is overwhelmingly favored over the carboxylic acid···carboxylic acid (O–H···O) homosynthon.[4] Studies based on the Cambridge Structural Database (CSD) show that in crystal structures containing both acid and pyridine moieties, the O–H···N heterosynthon occurs with a frequency of 98%.[4] This high fidelity makes it a reliable tool for programming molecular assembly. This interaction is significantly stronger and more directional than many other hydrogen bonds, ensuring it will be the primary motif in the 4-PPA crystal lattice.[5][9]

Predictive Model: Insights from 3-(Pyridin-3-yl)propionic Acid

To construct a robust model for 4-PPA, we can analyze the published crystal structure of its close analogue, 3-(pyridin-3-yl)propionic acid.[8] This molecule differs only in the position of the nitrogen atom (position 3 vs. 4) and the nature of the carbon linker (a flexible C₂H₄ chain vs. a rigid C≡C bond). The fundamental hydrogen bonding capability remains identical.

The crystal structure of the analogue reveals that the molecules assemble into infinite chains via the expected O–H···N hydrogen bonds.[8] This specific chain motif is described by the graph-set notation C(8), indicating a chain formed by an 8-membered ring.[8]

Crystallographic Data for Analogue: 3-(Pyridin-3-yl)propionic Acid [8]

| Parameter | Value |

| Chemical Formula | C₈H₉NO₂ |

| Formula Weight | 151.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.7157 (4) |

| b (Å) | 14.6544 (13) |

| c (Å) | 7.2993 (6) |

| β (°) | 92.566 (5) |

| Volume (ų) | 717.64 (10) |

| Z (molecules/cell) | 4 |

| Calculated Density | 1.399 Mg/m³ |

Expected Supramolecular Assembly of 4-PPA

The linear, rigid nature of the propiolic acid linker in 4-PPA, compared to the flexible propionic acid chain in the analogue, will significantly influence the overall packing. The O–H···N hydrogen bond will still be the primary driver, forming the same fundamental C(8) chain. However, the rod-like shape of the 4-PPA molecule will likely promote a more parallel or interdigitated packing of these chains, potentially stabilized by weaker C–H···O interactions between adjacent chains.

Caption: Predicted O–H···N hydrogen bond forming a supramolecular chain.

Implications for Materials and Pharmaceutical Science

Understanding the crystal structure of 4-PPA is not merely an academic exercise; it has profound practical implications.

-

Pharmaceutical Co-crystals: Many active pharmaceutical ingredients (APIs) suffer from poor solubility or stability. By co-crystallizing an API with a well-behaved co-former like 4-PPA, it is possible to create a new solid form with enhanced physicochemical properties. The reliability of the O–H···N synthon allows drug development professionals to design these co-crystals with a high degree of confidence, potentially improving a drug's bioavailability.[5]

-

Metal-Organic Frameworks (MOFs): 4-PPA is an excellent ligand for constructing MOFs. The pyridine nitrogen and the deprotonated carboxylate group can both coordinate to metal ions, acting as a linker to build extended, porous networks. The rigidity and defined length of 4-PPA allow for precise control over the pore size and geometry of the resulting framework, which is critical for applications in gas storage, separation, and catalysis.[6]

Conclusion

While a definitive crystal structure of this compound awaits experimental validation, a comprehensive analysis based on established supramolecular principles and data from close structural analogues provides a robust and scientifically sound predictive model. The structure is unequivocally dominated by strong and directional O–H···N hydrogen bonds, which assemble the molecules into infinite one-dimensional chains. The rigid, linear geometry of the molecule is expected to favor efficient, parallel packing of these chains in the solid state. This predictable self-assembly behavior underscores the value of 4-PPA as a premier building block for researchers and scientists aiming to engineer novel co-crystals and functional materials with precisely controlled architectures.

References

-

Hathaway, B. J. & Bartlett, J. R. (2011). 3-(Pyridin-3-yl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o215. Available at: [Link]

-

Barman, S., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI. Available at: [Link]

-

Vella-Zarb, L. & Arhangelskis, M. (2020). The Role of Hydrogen Bonding in Co-crystals. In Co-crystals. Royal Society of Chemistry. Available at: [Link]

-

Karki, S., et al. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes. CrystEngComm, 17(12), 2445-2456. Available at: [Link]

-

ResearchGate. (n.d.). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Request PDF. Available at: [Link]

-

Padrela, L., et al. (2014). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design, 14(1), 334-342. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C8H5NO2). Available at: [Link]

-

Behrens, U., et al. (1978). Acetylenic acids. III. The synthesis of pyridylpropiolic acids and esters and their reaction with thionyl chloride. Australian Journal of Chemistry, 31(3), 617-625. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. PubChemLite - this compound (C8H5NO2) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]

- 6. 3-ピリジンプロピオン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. connectsci.au [connectsci.au]

- 8. 3-(Pyridin-3-yl)propionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

Solubility of 3-(4-Pyridyl)propiolic Acid in common solvents

An In-depth Technical Guide to the Solubility of 3-(4-Pyridyl)propiolic Acid

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic building block of interest in medicinal chemistry and materials science.[1] Lacking extensive empirical data in public literature, this document establishes a predictive framework based on the molecule's structural attributes and provides a detailed, field-proven experimental protocol for its systematic solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for characterizing the solubility of this compound in common laboratory solvents.

Introduction: The Significance of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility profile is paramount for:

-

Synthetic Chemistry: Selecting appropriate solvents for reactions, work-up, and purification (e.g., crystallization) is dictated by the solubility of reactants, intermediates, and final products.

-

Drug Development: The aqueous solubility of an API is a primary determinant of its oral bioavailability. Poor solubility can lead to low absorption and limited therapeutic efficacy.

-

Formulation Science: Developing a stable and effective dosage form, whether a solution, suspension, or solid, requires precise knowledge of the API's solubility in various excipients and solvent systems.

-

Analytical Chemistry: Preparing solutions for analysis by techniques like HPLC or NMR spectroscopy requires solvents that can dissolve the compound at the desired concentration.

This guide will first deconstruct the molecular features of this compound to predict its solubility behavior and then present a rigorous methodology for its empirical determination.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen-bonding capabilities of the solute and solvent.[2] The structure of this compound possesses distinct functional groups that dictate its interactions with various solvents.

Key Structural Features:

-

Pyridine Ring: The nitrogen atom in the pyridine ring has a lone pair of electrons, making it a hydrogen bond acceptor and a weak base (pKa of the conjugate acid, the pyridinium ion, is typically around 5-6).

-

Carboxylic Acid Group: This group is acidic (pKa typically around 4-5) and can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen).

-

Alkyne Group: The carbon-carbon triple bond is a region of high electron density, but it is relatively nonpolar and contributes minimally to solubility in polar solvents.

Predicted Solubility:

-

Aqueous Solubility (pH-Dependent): Due to its amphoteric nature, this compound is expected to exhibit classic pH-dependent solubility.

-

In Acidic Solutions (e.g., 5% HCl): The basic pyridine nitrogen will be protonated to form a pyridinium salt. This ionic salt is expected to be highly soluble in water.[3][4]

-

In Basic Solutions (e.g., 5% NaOH, 5% NaHCO₃): The acidic carboxylic acid proton will be removed to form a carboxylate salt. This ionic species is also expected to be highly soluble in water.[3][4]

-

At the Isoelectric Point (pI): At a specific pH between the pKa of the carboxylic acid and the pKa of the pyridinium ion, the molecule will exist predominantly as a neutral zwitterion. Zwitterions often have strong intermolecular interactions in the solid state (crystal lattice energy), leading to a minimum in aqueous solubility at the pI.

-

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Given the multiple hydrogen bonding sites on this compound, it is predicted to have moderate to good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are hydrogen bond acceptors but not donors. They can solvate the molecule by interacting with the carboxylic acid proton. High solubility is expected in highly polar aprotic solvents like DMSO and DMF.[5]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack polarity and hydrogen bonding capability. Due to the highly polar nature of the pyridine and carboxylic acid groups, this compound is predicted to be poorly soluble or insoluble in nonpolar solvents.[2]

This predictive analysis can be visualized through the following logical flow:

Caption: Predicted solubility based on functional group analysis.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain definitive quantitative data, the equilibrium (or shake-flask) solubility method is the gold standard.[2] This protocol provides a self-validating system for generating reliable and reproducible results.

3.1. Materials and Equipment

-

Solute: this compound (solid, purity >98%)

-

Solvents: A range of analytical grade solvents (e.g., Water, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Toluene, Hexane).

-

Equipment:

-

Analytical balance (±0.1 mg precision)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Calibrated pipettes and volumetric flasks

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC-UV system)

-

3.2. Step-by-Step Methodology

-

Preparation of Stock Standard (for Quantification):

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO or Methanol) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

-

Prepare a series of dilutions from this stock to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. An excess is critical to ensure a saturated solution is achieved; a good starting point is ~20 mg of solid per 1 mL of solvent.

-

Accurately add a known volume (e.g., 2 mL) of each test solvent to the corresponding vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully established.

-

-

Sample Processing and Analysis:

-

After equilibration, let the vials stand undisturbed for at least 2 hours to allow excess solid to settle.

-

Centrifuge the vials (e.g., at 3000 rpm for 15 minutes) to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot from the clear supernatant using a pipette. Crucially, do not disturb the solid pellet.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

-

Accurately dilute the filtered supernatant with the mobile phase or a suitable solvent to bring its concentration within the range of the prepared calibration curve. A precise dilution factor is essential.

-

Analyze the diluted sample using the pre-calibrated analytical method (HPLC or UV-Vis) to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

-

The final value represents the solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

3.3. Experimental Workflow Diagram

Sources

Navigating the Synthesis and Supply of 3-(4-Pyridyl)propiolic Acid: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement, Synthesis, and Application of 3-(4-Pyridyl)propiolic Acid.

This guide provides an in-depth analysis of this compound, a key building block in medicinal chemistry and materials science. It addresses common points of confusion in nomenclature, details commercial availability, provides a validated synthesis protocol, and outlines a practical application in bioconjugation chemistry. This document is intended to serve as a senior-level scientific resource, ensuring researchers can confidently and safely source, handle, and utilize this versatile compound.

An Important Clarification: Propiolic vs. Propanoic Acid

A critical first step for any researcher is to ensure the correct reagent is sourced. There is significant potential for confusion between the target compound and its saturated analogue.

-

This compound (The Alkyne): This is the subject of this guide, featuring a carbon-carbon triple bond (an alkyne). Its correct CAS Number is 66869-74-7 .[1][2] This functional group is essential for reactions such as "click chemistry."

-

3-(4-Pyridyl)propanoic Acid (The Alkane): This compound contains only carbon-carbon single bonds in its side chain. Its CAS Number is 6318-43-0 .

Mistaking one for the other will lead to complete failure in synthetic pathways that rely on the reactivity of the alkyne moiety. The structural difference is illustrated below.

Caption: Structural difference between the target alkyne and its alkane analogue.

Commercial Availability and Sourcing

This compound (CAS: 66869-74-7) is available from a number of specialized chemical suppliers. It is typically sold as a solid with purity levels of 95% or higher. When procuring this chemical, it is imperative to verify the CAS number on the supplier's technical data sheet and match it to your specific needs.

| Supplier | Product Name | CAS Number | Notes |

| Sigma-Aldrich | This compound | 66869-74-7 | Available under their research chemicals portfolio.[1] |

| BLD Pharmatech | This compound | 66869-74-7 | Lists a purity of 95%. |

| Laibo Chem | This compound | 66869-74-7 | Offers the product in various package sizes, typically starting from 250mg. |

| MySkinRecipes | This compound | 66869-74-7 | Lists a purity of ≥95%.[2] |

Procurement Insight: Due to its specialized nature, this reagent may not be consistently in stock and could have significant lead times. Researchers should plan accordingly and inquire about availability before finalizing project timelines. Always request a lot-specific Certificate of Analysis (CoA) upon purchase to verify purity and identity.

Synthesis Protocol: Sonogashira Coupling

For laboratories preferring to synthesize the compound in-house or requiring custom-labeled analogues, the Sonogashira cross-coupling reaction is the most direct and reliable method. This palladium-catalyzed reaction forms the crucial C-C bond between an aryl halide and a terminal alkyne.

The general strategy involves coupling a protected propiolic acid, such as ethyl propiolate, with a 4-substituted pyridine, followed by hydrolysis of the ester to yield the final carboxylic acid.

Detailed Step-by-Step Synthesis Workflow:

This protocol is a representative procedure based on established Sonogashira coupling methodologies.

Reaction: 4-Iodopyridine + Ethyl Propiolate → Ethyl 3-(4-pyridyl)propiolate → this compound

Materials:

-

4-Iodopyridine

-

Ethyl propiolate

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Lithium hydroxide (LiOH)

-

Water, Methanol

-

Hydrochloric acid (HCl) for acidification

Experimental Procedure:

-

Coupling Reaction: a. To a dry, nitrogen-flushed flask, add 4-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq). b. Add anhydrous THF and triethylamine (3.0 eq). Stir the mixture to dissolve the solids. c. Add ethyl propiolate (1.2 eq) dropwise to the mixture at room temperature. d. Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the 4-iodopyridine is consumed. e. Upon completion, filter the mixture through a pad of celite to remove the catalyst. f. Concentrate the filtrate under reduced pressure. Purify the crude residue (Ethyl 3-(4-pyridyl)propiolate) by column chromatography on silica gel.

-

Ester Hydrolysis: a. Dissolve the purified ethyl ester from the previous step in a mixture of THF and water. b. Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours. c. Monitor the hydrolysis by TLC until the starting ester is no longer present. d. Concentrate the mixture to remove the THF. e. Carefully acidify the remaining aqueous solution to pH ~4-5 with 1M HCl. The product should precipitate as a solid. f. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Caption: Workflow for the synthesis of this compound.

Quality Control and Characterization

Verifying the identity and purity of the final compound is paramount. A researcher should expect the following data from a supplier's CoA or from their own analysis:

-

Appearance: White to off-white solid.

-

¹H NMR: Key signals will include the characteristic pyridine ring protons and the absence of aliphatic protons seen in the propanoic acid analogue.

-

¹³C NMR: The spectrum must show the two alkyne carbons (typically in the 80-90 ppm range).

-

Purity (HPLC): Typically ≥95%.

Trustworthiness Check: Always perform an independent characterization (at minimum, ¹H NMR) upon receiving the compound from a supplier or after synthesis to validate the material before committing it to subsequent experiments.

Safety, Handling, and Storage

Hazard Profile: Based on available data, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Procedures:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place away from incompatible materials.

Application Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary utility of this compound is its function as a terminal alkyne in click chemistry. The following is a representative protocol for conjugating it to an azide-containing molecule, such as a modified peptide or protein.

Materials:

-

This compound

-

Azide-functionalized substrate (e.g., Azido-Peptide)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Solvent system (e.g., DMSO/water or t-BuOH/water)

Experimental Procedure:

-

Stock Solutions: a. Prepare a 10 mM solution of this compound in DMSO. b. Prepare a 10 mM solution of the Azido-Peptide in water. c. Prepare a 50 mM solution of CuSO₄ in water. d. Prepare a 100 mM solution of sodium ascorbate in water (must be made fresh).

-

Reaction Assembly: a. In a microcentrifuge tube, combine the Azido-Peptide solution (1.0 eq) and the this compound solution (1.5 eq). b. Add the CuSO₄ solution to a final concentration of 1 mM. c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM. d. Gently vortex the mixture and allow it to react at room temperature for 1-4 hours.

-

Analysis and Purification: a. The reaction can be monitored by LC-MS to observe the formation of the triazole product. b. The final conjugate can be purified using reverse-phase HPLC.

This protocol provides a robust method for creating stable, covalently linked bioconjugates for applications in drug delivery, diagnostics, and fundamental biological research.

References

A consolidated list of sources will be generated upon completion of the full guide.

Sources

A Comprehensive Technical Guide to the Safe Handling of 3-(4-Pyridyl)propiolic Acid

Introduction: A Structural Approach to Safety

3-(4-Pyridyl)propiolic acid is a bifunctional molecule of increasing interest in pharmaceutical and materials science research. Its rigid, linear structure, combining a basic pyridine heterocycle with an acidic propiolic acid moiety, makes it a versatile building block. However, these same functional groups—the terminal alkyne and the pyridine ring—are the primary sources of its chemical hazards. This guide eschews a generic template, instead adopting a first-principles approach to safety. By understanding the reactivity inherent in the molecule's structure, researchers can not only follow protocols but also anticipate potential risks and make informed decisions during its handling, use, and disposal. This document is intended for laboratory professionals engaged in research and development and assumes a baseline knowledge of standard chemical safety practices.

Section 1: Chemical Properties and Hazard Identification

A thorough understanding of the compound's properties is the foundation of a robust safety assessment. While comprehensive toxicological data for this compound is not extensively published, a reliable hazard profile can be constructed by analyzing its constituent functional groups and available supplier safety information.

Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 66869-74-7 | [1][2] |

| Molecular Formula | C₈H₅NO₂ | [2] |

| Molecular Weight | 147.13 g/mol | [2] |

| Appearance | White to light brown solid/powder | Inferred from related compounds |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

GHS Hazard Classification

The compound is classified as hazardous. The following GHS hazard statements are indicated by suppliers and are consistent with the known hazards of its parent structures, pyridine and propiolic acid.[1]

| Hazard Code | Hazard Statement | Class |

| H302 | Harmful if swallowed. | Acute Toxicity, Oral (Category 4) |

| H315 | Causes skin irritation. | Skin Corrosion/Irritation (Category 2) |

| H319 | Causes serious eye irritation. | Serious Eye Damage/Eye Irritation (Category 2) |

| H335 | May cause respiratory irritation. | Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation (Category 3) |

The primary hazards stem from two key structural features:

-

The Pyridine Ring: Pyridine and its derivatives are known to be harmful if ingested or inhaled and can cause significant irritation upon contact with skin and eyes.[3]

-

The Propiolic Acid Group: Propiolic acid itself is toxic and corrosive.[4] The terminal alkyne (a carbon-carbon triple bond at the end of a chain) presents a unique and severe reactivity hazard, discussed in Section 3.

Section 2: The Core Hazard: Acetylide Formation

The most critical, non-obvious hazard associated with this compound is the reactivity of its terminal acetylenic hydrogen. The proton on the sp-hybridized carbon is relatively acidic and can be deprotonated by bases to form an acetylide anion.

This becomes a critical safety issue upon contact with certain metals.

Heavy metal acetylides, particularly those of silver, copper, mercury, and gold, are known to be shock-sensitive and can detonate with explosive force when subjected to heat, friction, or mechanical shock.[5][6] This reaction can occur unintentionally.

Causality behind the hazard: The bond between the heavy metal cation and the acetylide anion is weak and unstable. The decomposition of these salts is highly exothermic and rapid, leading to a violent release of energy.[7]

This dictates a critical handling precaution: ABSOLUTELY AVOID contact of this compound solutions with incompatible metals. This includes:

-

Spatulas made of copper or brass.

-

Silver-containing reagents (e.g., silver nitrate for testing).

-

Mercury thermometers or manometers.

-

Reaction vessels with copper or brass fittings.

The diagram below illustrates the risk pathway from the stable acid to a potential detonation event.

Caption: Risk pathway for explosive acetylide formation.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

Given the identified hazards, a multi-layered approach to protection is mandatory.

Engineering Controls

-

Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed inside a certified chemical fume hood to mitigate inhalation risks.[3] This is non-negotiable.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors or dusts.[8]

-

Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[8][9]

Personal Protective Equipment (PPE)

Proper PPE is the last line of defense and must be worn at all times when handling this chemical.

| PPE Item | Specification | Rationale and Citation |

| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. | Protects against dust particles and solution splashes, which can cause serious eye irritation.[8][9] |

| Hand Protection | Nitrile or neoprene gloves. Latex is not suitable. | Provides a chemical barrier against skin contact. Gloves must be inspected before use and removed carefully to avoid contaminating skin.[3] |

| Body Protection | Flame-resistant lab coat. | Protects against skin contact from spills and splashes. |

| Respiratory | N95 (US) or FFP2 (EU) dust mask. | Recommended when handling larger quantities of the solid powder outside of a glovebox to minimize inhalation of irritating dust.[10] For most lab-scale work, a fume hood provides adequate respiratory protection. |

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for ensuring safety and experimental reproducibility.

Handling and Weighing Protocol (Solid)

-

Preparation: Don appropriate PPE (goggles, nitrile gloves, lab coat). Ensure the chemical fume hood sash is at the proper working height.

-

Staging: Place a weigh boat on an analytical balance inside the fume hood. Use only stainless steel or non-metallic spatulas. DO NOT USE BRASS OR COPPER SPATULAS.

-

Transfer: Carefully transfer the required amount of solid this compound from the storage container to the weigh boat. Avoid generating dust. If dust becomes airborne, cease work and allow the fume hood to clear it.

-

Closure: Securely close the main storage container. The compound is noted to be potentially moisture-sensitive and should be stored under an inert atmosphere.[2][10]

-

Cleanup: Wipe down the spatula and any surfaces inside the hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) to remove any residual powder. Dispose of the cloth as chemical waste.

Solution Preparation Protocol

-

Preparation: Perform all steps inside a chemical fume hood with appropriate PPE.

-

Vessel Selection: Choose a clean, dry glass flask or beaker of appropriate size. Ensure it is free of any metal residues.

-

Dissolution: Add the weighed solid to the vessel, followed by the desired solvent. Swirl or stir gently to dissolve. Magnetic stir bars (Teflon-coated) are acceptable.

-

Labeling: Immediately label the vessel with the chemical name, concentration, solvent, date, and appropriate hazard pictograms.

Section 5: Emergency Response

Accidents can occur despite careful planning. Rapid and correct response is critical.

Exposure Protocols

| Exposure Route | First Aid Response |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10] |

| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10] |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the safety data information to the doctor.[10] |

Spill Response

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

-

Control: If flammable solvents were used, remove all ignition sources.

-

Contain & Clean: For small spills of the solid, carefully sweep up the material without creating dust and place it in a sealed container for disposal.[10] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand), collect, and place in a sealed container for disposal.

-

Decontaminate: Wipe the spill area with a suitable solvent and wash with soap and water.

-

Report: Report the incident to the laboratory supervisor or safety officer.

The following decision tree outlines the immediate actions required in an emergency.

Caption: Emergency response decision tree.

Section 6: Waste Disposal and Decontamination

Due to the potential for forming explosive acetylides, waste streams containing this compound must be handled with extreme care.

Quenching Protocol for Reactive Waste

This protocol is adapted from standard procedures for quenching reactive reagents and should be used for any waste containing significant amounts of the title compound, especially if contact with incompatible metals or bases is suspected.[11][12]

-

Setup: In a fume hood, place the reaction flask containing the waste material in an ice-water bath to maintain a temperature of 0-5°C. Ensure the flask is vented (e.g., via a bubbler) to prevent pressure buildup.

-

Initial Quench: Slowly and dropwise, add a less reactive alcohol like isopropanol or sec-butanol.[13] Stir the mixture. If vigorous gas evolution occurs, pause the addition until it subsides.

-

Sequential Quench: Once the addition of the initial alcohol no longer produces a vigorous reaction, switch to a more reactive alcohol like ethanol, followed by methanol, adding each slowly and cautiously.

-

Final Quench: After the methanol addition is complete and the reaction is calm, very slowly add water dropwise. Be extremely cautious as residual reactive species can still react violently with water.[12]

-

Neutralization: Once the addition of water causes no further reaction, allow the mixture to warm to room temperature and stir for several hours to ensure complete quenching.

-

Disposal: The final, quenched aqueous/organic mixture should be transferred to a clearly labeled hazardous waste container for disposal according to institutional and local regulations.

References

-

Allen, A. (n.d.). Acetylide: Structure, Synthesis, Reactions and Applications. Retrieved from [Link]

-

Vrindawan Coaching Center. (2023, April 15). Metal acetylides. Retrieved from [Link]

-

Britannica. (n.d.). Acetylide | chemical compound. Retrieved from [Link]

-

Chemical Label. (n.d.). This compound. Retrieved from [Link]

-

BYJU'S. (n.d.). Acetylide. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Pyridinedicarboxylic acid, 99%. Retrieved from [Link]

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

-

Common Standard Operating Procedure. (n.d.). Quenching and Disposal of Pyrophoric Materials. University of Notre Dame. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET - Pyridine-2,3-dicarboxylic acid. Retrieved from [Link]

-

The Sarpong Group. (2016, November 22). Quenching Reactive Metal Still Bottoms Standard Operating Procedure. University of California, Berkeley. Retrieved from [Link]

-

Thermo Fisher Scientific. (2010, September 30). SAFETY DATA SHEET - Propiolic acid. Retrieved from [Link]

-

Environmental Health and Safety. (n.d.). Quenching and Disposal of Pyrophoric Solids. Princeton University. Retrieved from [Link]

-

Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. Princeton University. Retrieved from [Link]

-

The Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials. University of California, Berkeley. Retrieved from [Link]

Sources

- 1. chemical-label.com [chemical-label.com]

- 2. 66869-74-7|this compound|BLD Pharm [bldpharm.com]

- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Acetylide | chemical compound | Britannica [britannica.com]

- 7. Acetylide: Structure, Synthesis, Reactions and Applications [allen.in]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. chemistry.nd.edu [chemistry.nd.edu]

- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 13. ehs.ucr.edu [ehs.ucr.edu]

Theoretical Calculations on the Electronic Properties of 3-(4-Pyridyl)propiolic Acid

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive computational analysis of the electronic properties of 3-(4-Pyridyl)propiolic acid. Leveraging Density Functional Theory (DFT), we explore the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) charge distribution. The primary objective is to furnish researchers, chemists, and drug development professionals with a foundational understanding of the molecule's electronic structure, reactivity, and potential interaction sites. The methodologies are detailed to ensure transparency and reproducibility, while the discussion bridges theoretical data with practical chemical insights, highlighting the molecule's potential in medicinal chemistry and materials science.

Introduction: Significance and Computational Rationale

This compound is a bifunctional organic molecule featuring a pyridine ring, a carboxylic acid group, and a rigid alkyne linker. This unique combination of functional groups makes it an attractive building block in diverse fields. The pyridine moiety offers a site for coordination chemistry and hydrogen bonding, the carboxylic acid provides a classic handle for forming amides, esters, and salts, and the alkyne group enables participation in powerful coupling reactions like "click chemistry".[1] Its structural rigidity and electronic characteristics suggest potential applications in the development of novel pharmaceuticals, functional materials, and as an organocatalyst.[2][3]

Understanding the electronic properties of such a molecule is paramount to predicting its chemical behavior, reactivity, and interaction with biological targets or other materials. While experimental methods provide invaluable data, theoretical calculations offer a powerful, complementary approach. Computational chemistry, particularly Density Functional Theory (DFT), allows us to visualize molecular orbitals, map electron density distributions, and quantify reactivity indices before a molecule is even synthesized.[4][5] This in-silico approach accelerates research by providing deep mechanistic insights, guiding experimental design, and rationalizing observed outcomes.

This guide focuses on a DFT-based investigation to elucidate the key electronic features of this compound, providing a robust theoretical framework for future research and application.

Methodology: The Computational Protocol

The selection of a computational method is a critical decision that balances accuracy with computational expense. For a molecule of this size and type, DFT offers the most effective compromise. Our protocol is designed to be a self-validating system, where each step logically builds upon the last.

Level of Theory Selection

Expertise & Experience: We have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that has demonstrated remarkable success over decades for a wide range of organic molecules, providing reliable geometric and electronic property predictions.[6][7][8] To accurately describe the electron distribution, including lone pairs and pi-systems, we employ the 6-311++G(d,p) Pople-style basis set.

-

6-311G: A triple-zeta basis set that describes each valence atomic orbital with three functions, allowing for greater flexibility in representing electron distribution.

-

++G: Includes diffuse functions on both heavy atoms (+) and hydrogen atoms (++). These functions are crucial for accurately modeling systems with lone pairs, anions, or non-covalent interactions, such as the pyridine nitrogen and carboxylic acid oxygens in our molecule.[6][7]

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These are essential for describing the non-spherical nature of electron density in chemical bonds and are critical for calculating accurate bond angles and molecular geometries.[2][9]

All calculations were performed using the Gaussian 09 software package.[9]

Computational Workflow

The logical flow of the theoretical investigation is crucial for obtaining meaningful results. The process begins with structural optimization and concludes with the analysis of electronic properties.

Caption: Computational workflow for analyzing electronic properties.

Experimental Protocols: Step-by-Step Calculation

-

Structure Input: The initial 3D structure of this compound was built using standard bond lengths and angles.

-

Geometry Optimization: A full geometry optimization was performed without constraints using the B3LYP/6-311++G(d,p) level of theory to locate the global minimum on the potential energy surface.

-

Frequency Analysis: Following optimization, a vibrational frequency calculation was conducted at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[4]

-

Electronic Property Calculation: Using the validated minimum-energy structure, single-point energy calculations were performed to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential, and the NBO charge distribution.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization provides the most stable conformation of the molecule. The planarity of the pyridine ring and the linearity of the alkyne group are key structural features. The calculated bond lengths and angles are consistent with established values for similar chemical fragments.[9][10]

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C≡C (Alkyne) | 1.21 Å |

| C-C (Alkyne-Pyridine) | 1.43 Å | |

| C=O (Carbonyl) | 1.21 Å | |

| C-O (Hydroxyl) | 1.35 Å | |

| C-N (Pyridine Avg.) | 1.34 Å | |

| Bond Angles (°) | Pyridine-C≡C | 179.1° |

| C≡C-C(OOH) | 178.5° | |

| O=C-O | 123.5° |

Table 1: Selected optimized geometrical parameters for this compound at the B3LYP/6-311++G(d,p) level of theory.

The near-180° angles of the alkyne linker confirm its linear, rigid nature, which is a critical factor in how the molecule positions its functional groups in space, for example, within a protein's active site.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the frontier orbitals that dictate a molecule's reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons (electrophile). The energy gap between them (Egap) is a crucial indicator of chemical stability and reactivity.[11][12] A small Egap implies low kinetic stability and high chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.[12][13]

Sources

- 1. This compound [myskinrecipes.com]

- 2. ias.ac.in [ias.ac.in]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Making sure you're not a bot! [mostwiedzy.pl]

- 9. tis.wu.ac.th [tis.wu.ac.th]

- 10. researchgate.net [researchgate.net]

- 11. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 12. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Using 3-(4-Pyridyl)propiolic Acid in metal-organic framework (MOF) synthesis

Application Note & Protocol Guide

Topic: Strategic Synthesis of Metal-Organic Frameworks Using 3-(4-Pyridyl)propiolic Acid